3-Methyl-5-(trifluoromethyl)phenol
Overview
Description
3-Methyl-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H7F3O . It is a derivative of phenol, with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the phenol ring .
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-(trifluoromethyl)phenol consists of a phenol ring with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached . The exact mass of the molecule is 176.04489933 g/mol .Physical And Chemical Properties Analysis
3-Methyl-5-(trifluoromethyl)phenol has a molecular weight of 176.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s complexity, as computed by PubChem, is 155 .Scientific Research Applications
Metallochromic Properties and Sensory Applications
Research by Hauck et al. (2007) explored the synthesis and metallochromic properties of novel phenothiazine-containing cruciforms, where 1-ethynyl-3-(trifluoromethyl)benzene and similar compounds were used in the synthesis process. These compounds demonstrated significant shifts in emission when exposed to magnesium and zinc ions, suggesting potential applications in sensory arrays for metal cations (Hauck et al., 2007).
Electroluminescent Devices
Fink et al. (1997) synthesized a series of aromatic poly(1,3,5-triazine-ether)s by polycondensation, incorporating difluoro-functionalized aromatic monomers. These polymers, due to their high electron affinities, are considered for use in organic electroluminescent devices as electron-injecting or hole-blocking layers. The study indicates the significance of such materials in improving the performance of LEDs (Fink et al., 1997).
Catalysis and Chemical Transformations
Research into catalysis and chemical transformations has also incorporated compounds related to 3-Methyl-5-(trifluoromethyl)phenol. For instance, Mathew et al. (2002) studied the catalytic methylation of phenol with methanol over a ferrospinel system, showcasing the utility of such systems in selective chemical synthesis. These findings suggest the relevance of trifluoromethyl groups in catalytic processes (Mathew et al., 2002).
Organic Synthesis and Drug Development
Egami et al. (2015) demonstrated the benzylic C-H trifluoromethylation of phenol derivatives, a process that selectively substitutes the benzylic C-H bond with a CF3 group. This method has practical utility in synthesizing potent inhibitors for biological applications, highlighting the compound's role in advancing drug development (Egami et al., 2015).
Environmental Research
In the environmental sphere, Mortensen et al. (2014) measured the urinary concentrations of environmental phenols, including derivatives similar to 3-Methyl-5-(trifluoromethyl)phenol, in pregnant women. This study sheds light on the exposure levels of such compounds, indicating their prevalence and potential impact on health (Mortensen et al., 2014).
properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZRDXCKRUKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609735 | |
Record name | 3-Methyl-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)phenol | |
CAS RN |
934180-46-8 | |
Record name | 3-Methyl-5-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934180-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.